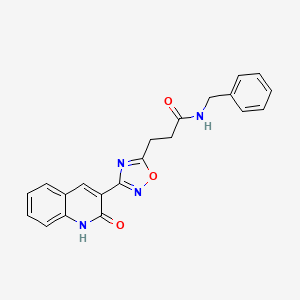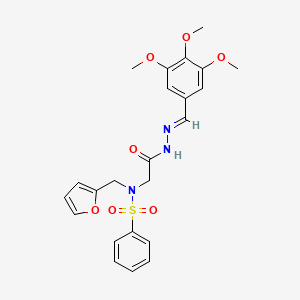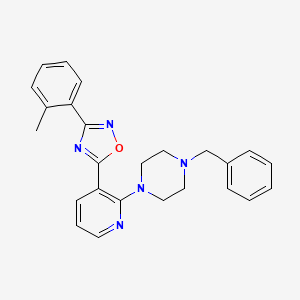
5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole, also known as BPO-27, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been shown to have potent biological activity, making it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited stability in solution, which can affect its potency over time.
Orientations Futures
There are several future directions for research on 5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Méthodes De Synthèse
The synthesis of 5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 2-bromo-3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with o-tolylhydrazine to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
5-(2-(4-benzylpiperazin-1-yl)pyridin-3-yl)-3-(o-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-[2-(4-benzylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-19-8-5-6-11-21(19)23-27-25(31-28-23)22-12-7-13-26-24(22)30-16-14-29(15-17-30)18-20-9-3-2-4-10-20/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWWZBAIYBZFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


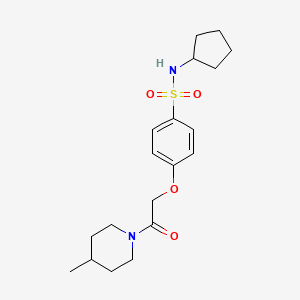

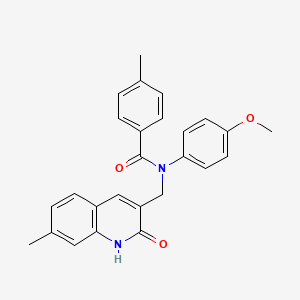
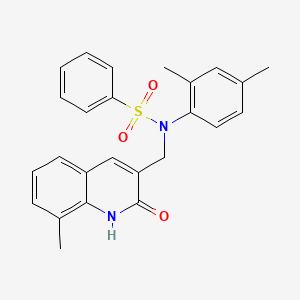

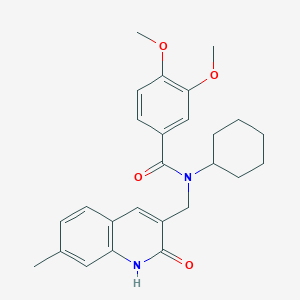
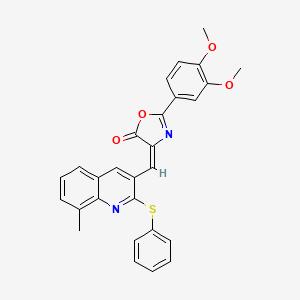

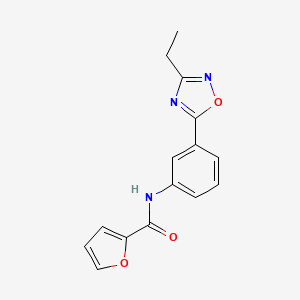
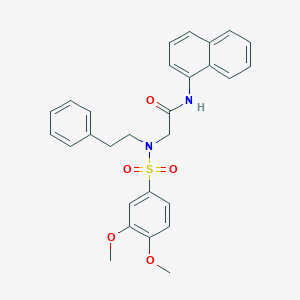
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
